5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
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Description
Scientific Research Applications
Synthesis and Biological Applications
1,2,4-Oxadiazoles, including derivatives similar to 5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, are recognized for their diverse biological activities and have been a focal point in the development of new medicinal entities. These compounds exhibit a wide range of pharmacological properties, such as antibacterial, anti-inflammatory, antituberculous, antifungal, anti-diabetic, and anticancer activities. The favorable physical, chemical, and pharmacokinetic properties of oxadiazoles enhance their interaction with biomacromolecules, making them significant in drug discovery (Wang et al., 2022).
Synthetic Strategies and Metal-Ion Sensing Applications
The synthesis of 1,2,4-oxadiazole derivatives involves innovative strategies that enable the integration of π-conjugated groups, facilitating their use as building blocks for fluorescent frameworks, particularly in developing potential chemosensors for metal ions. These compounds' high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them suitable for selective metal-ion sensing applications (Sharma et al., 2022).
Therapeutic Worth in Medicinal Chemistry
Oxadiazole derivatives, by virtue of their structural features, show effective binding with various enzymes and receptors, eliciting bioactivities across a spectrum of therapeutic areas. The 1,3,4-oxadiazole core, in particular, has been incorporated into compounds with significant therapeutic potential, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral agents, underscoring the immense development value of these derivatives in treating a multitude of ailments (Verma et al., 2019).
Properties
IUPAC Name |
5-cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-17(19)12-8-4-7-11(9-12)13-15-14(20-16-13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLIQMGJEJUWCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351544 |
Source
|
Record name | 5-cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442571-86-0 |
Source
|
Record name | 5-cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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